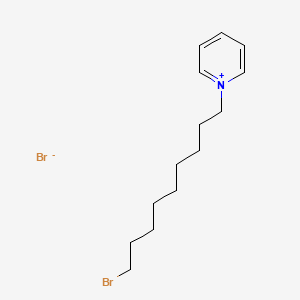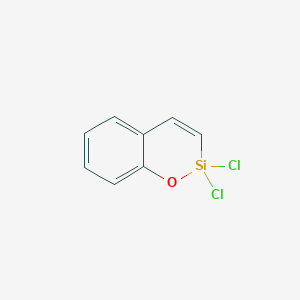
2H-1,2-Benzoxasilin, 2,2-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Benzoxasilin, 2,2-dichloro- is a chemical compound with the molecular formula C8H6Cl2OSi It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoxasilin, 2,2-dichloro- typically involves the reaction of 2-aminophenol with silicon tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzoxasilin compound.
Industrial Production Methods
Industrial production of 2H-1,2-Benzoxasilin, 2,2-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Benzoxasilin, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silanol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of silicon oxides.
Reduction: Formation of silanol derivatives.
Substitution: Formation of substituted benzoxasilin compounds with various functional groups.
Scientific Research Applications
2H-1,2-Benzoxasilin, 2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-dichloro- involves its interaction with molecular targets through its reactive silicon and chlorine atoms. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares a similar benzene-fused heterocyclic structure but lacks silicon atoms.
Benzothiazole: Contains sulfur instead of silicon and exhibits different chemical properties.
Siloxanes: Organosilicon compounds with silicon-oxygen bonds, differing in their structural framework.
Properties
CAS No. |
64749-19-5 |
|---|---|
Molecular Formula |
C8H6Cl2OSi |
Molecular Weight |
217.12 g/mol |
IUPAC Name |
2,2-dichloro-1,2-benzoxasiline |
InChI |
InChI=1S/C8H6Cl2OSi/c9-12(10)6-5-7-3-1-2-4-8(7)11-12/h1-6H |
InChI Key |
CXIIYBIHQAPKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[Si](O2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


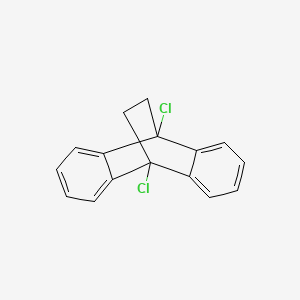
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
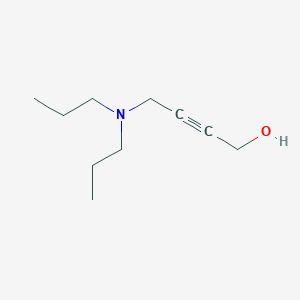
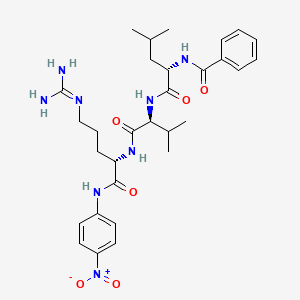
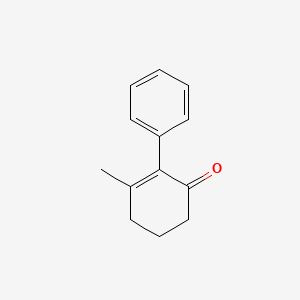
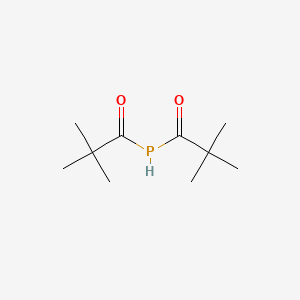
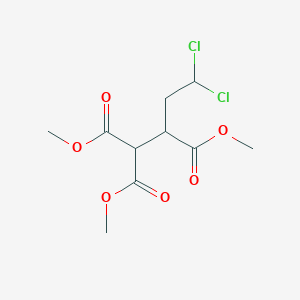
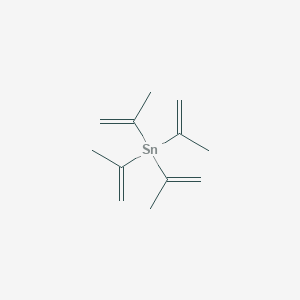
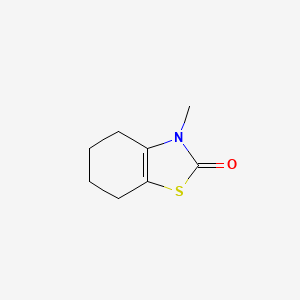
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
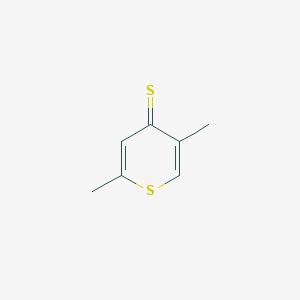
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
